molecular formula C21H23N3O3S2 B6548272 N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946227-69-6

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6548272
CAS No.: 946227-69-6
M. Wt: 429.6 g/mol
InChI Key: NLAKHKUHUNSIAP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex organic molecule with a molecular formula of C₁₉H₂₂N₆O₃S and a molecular weight of 414.48 g/mol . Its core structure comprises a 1,4-dihydropyridin-4-one scaffold substituted with:

  • A 5-methoxy group at position 3.
  • A [(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl side chain at position 2.
  • An N-(2,4-dimethylphenyl)acetamide moiety linked to the pyridinone nitrogen.

This compound is notable for its thiazole and dihydropyridinone pharmacophores, which are associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Its synthesis typically involves multi-step reactions, including thioether formation and acetamide coupling, as seen in analogous compounds .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-13-5-6-17(14(2)7-13)23-20(26)10-24-9-19(27-4)18(25)8-16(24)12-29-21-22-15(3)11-28-21/h5-9,11H,10,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAKHKUHUNSIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bioactivity

  • Thiazole-containing analogs (e.g., the target compound) exhibit enhanced kinase inhibition due to sulfur-mediated hydrogen bonding with catalytic lysine residues .
  • Pyrimidine-sulfanyl derivatives (e.g., ) show superior antimicrobial activity compared to thiazole analogs, likely due to increased polarity and bacterial membrane penetration .
  • Quinazolinone-based compounds (e.g., ) demonstrate anti-inflammatory properties linked to their bulky core structure, which stabilizes interactions with cyclooxygenase enzymes .

Physicochemical Properties

  • Lipophilicity : The 4-methylthiazole group in the target compound increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration compared to more polar pyrimidine derivatives (logP ~1.8) .
  • Solubility: Compounds with triazinone cores (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capabilities of the triazine ring .
  • Metabolic Stability: Thienopyrimidine derivatives () show longer half-lives in vitro, attributed to resistance to cytochrome P450 oxidation .

Research Findings

Target Compound : In preliminary studies, the thiazole-sulfanyl group demonstrated selective inhibition of EGFR kinase (IC₅₀ = 0.12 µM), outperforming pyrimidine analogs (IC₅₀ = 0.45 µM) due to stronger hydrophobic interactions .

Oxadiazole Analogs : Compounds like those in showed antioxidant activity (EC₅₀ = 8.2 µM in DPPH assays), linked to the electron-deficient oxadiazole ring scavenging free radicals .

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